4,4'-(Pentane-2,4-diyl)dipyridine
Description
4,4'-(Pentane-2,4-diyl)dipyridine is a bipyridine derivative characterized by a central pentane-2,4-diyl spacer connecting two pyridine rings at their 4,4' positions. This structural motif confers unique conformational flexibility and electronic properties, making it valuable in coordination chemistry, materials science, and supramolecular assembly . The pentane linker allows for adaptable geometry when coordinating to metal ions, distinguishing it from rigid or shorter-chain analogues.
Properties
CAS No. |
60900-51-8 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-(4-pyridin-4-ylpentan-2-yl)pyridine |
InChI |
InChI=1S/C15H18N2/c1-12(14-3-7-16-8-4-14)11-13(2)15-5-9-17-10-6-15/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
XLJUEKXALZPORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)C1=CC=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentane-2,4-diyl)dipyridine typically involves the reaction of pyridine derivatives with a pentane-2,4-diyl precursor. One common method includes the use of metal-catalyzed coupling reactions, where pyridine is reacted with a pentane-2,4-diyl halide under the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of 4,4’-(Pentane-2,4-diyl)dipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pentane-2,4-diyl)dipyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-(Pentane-2,4-diyl)dipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(Pentane-2,4-diyl)dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4,4'-Bipyridine (CAS 553-26-4)
- Structure : Simplest bipyridine with direct 4,4' linkage between pyridine rings.
- Comparison : Lacks the pentane spacer, resulting in rigidity and shorter metal-ligand distances. This rigidity limits conformational adaptability in metal-organic frameworks (MOFs) compared to 4,4'-(Pentane-2,4-diyl)dipyridine .
- Applications : Widely used in catalysis and MOFs due to strong π-conjugation and chelating ability .
4,4’-Di-tert-butyl-2,2’-dipyridine (dbbpy, CAS 72914-19-3)
- Structure : Bulky tert-butyl groups at 4,4' positions.
- Comparison : Steric hindrance from tert-butyl groups reduces coordination flexibility but enhances solubility in organic solvents. In contrast, the pentane spacer in this compound balances flexibility without steric bulk .
- Applications : Used in vanadium(IV) complexes for catalytic oxidation, where steric effects stabilize metal centers .
Paraquat (Methyl Viologen, CAS 1910-42-5)
- Structure : N,N'-Dimethyl-4,4'-bipyridinium dichloride.
- Comparison : The cationic charge and redox-active nature make paraquat an electron acceptor, unlike the neutral this compound. The pentane spacer in the latter prevents charge delocalization, limiting electrochemical activity .
- Applications : Herbicidal activity due to redox cycling; unsuitable for metal coordination compared to this compound .
Electronic and Coordination Properties
4,4'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine
- Structure : Phosphonate groups at methylene bridges.
- Comparison : Phosphonate groups enhance metal-binding affinity and solubility in polar solvents. The pentane spacer in this compound lacks such functional groups, prioritizing conformational flexibility over specific metal interactions .
- Applications : Used in dyads for photophysical studies, leveraging phosphonate-metal interactions .
4,4'-Dimethoxy-2,2'-dipyridine
Solubility and Physicochemical Behavior
| Compound | Solubility Profile | Key Influencing Factors |
|---|---|---|
| This compound | Moderate in polar aprotic solvents | Flexible aliphatic spacer |
| 4,4'-Bipyridine | Low solubility in water | Rigid, conjugated structure |
| dbbpy | High in organic solvents | Tert-butyl groups |
| Paraquat | Water-soluble (ionic nature) | Cationic charge |
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